

"mechanism of action of oxazolo[4,5-c]quinoline compounds"

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Compound of Interest		
Compound Name:	Oxazolo[4,5-c]quinoline	
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An In-depth Technical Guide on the Mechanism of Action of **Oxazolo[4,5-c]quinoline** Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **oxazolo[4,5-c]quinoline** scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This document provides a comprehensive overview of the mechanisms of action, supported by quantitative data from key studies. It also details the experimental protocols used to elucidate these activities and presents visual diagrams of relevant signaling pathways and workflows. The primary therapeutic areas where these compounds have shown promise include oncology, infectious diseases, and immunology.

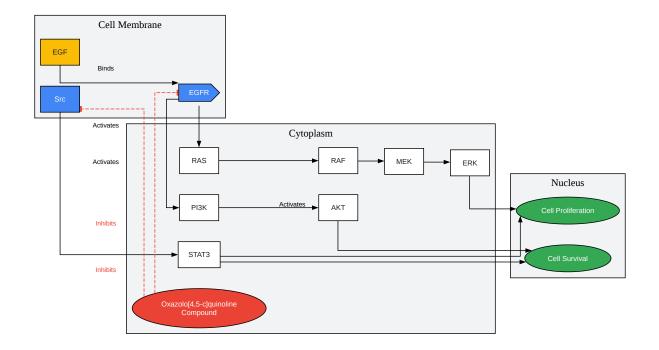
Anticancer Activity: Targeting Protein Kinases

A significant body of research has focused on the anticancer potential of **oxazolo[4,5-c]quinoline** derivatives. A primary mechanism of action is the inhibition of protein tyrosine kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and metastasis. Notably, certain derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Src kinase.

Mechanism of Action: EGFR and Src Inhibition



Oxazolo[4,5-g]quinazolin-2(1H)-one derivatives, which share a similar core structure with oxazolo[4,5-c]quinolines, have been identified as dual inhibitors of EGFR and Src.[1] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell growth and survival. The inhibition of both EGFR and Src can lead to a broader and more potent anticancer effect.



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Caption: EGFR and Src Inhibition Pathway.



Quantitative Data: Kinase Inhibition

The inhibitory potency of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives against EGFR and Src has been quantified, with several compounds showing significant activity.

Compound	Target	IC50	Reference
5y	EGFR	61 nM	[1]
51	EGFR	67 nM	[1]
5a	EGFR	78 nM	[1]
5c	Src	3.1 μΜ	[1]

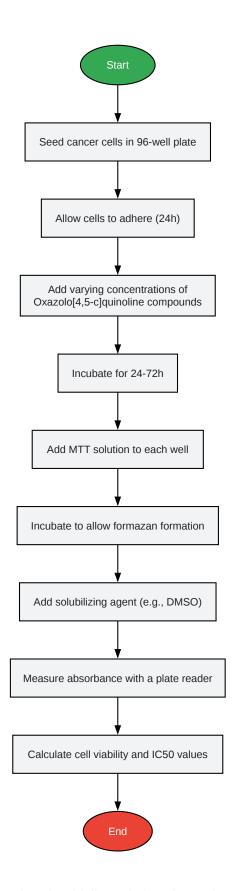
Experimental Protocol: In Vitro Cell Viability (MTT Assay)

The cytotoxic effects of anticancer compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁵ cells/200 μl) and allowed to adhere for 24 hours.
- Compound Treatment: The cells are treated with various concentrations of the oxazolo[4,5-c]quinoline compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
- MTT Addition: An MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[2]
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,
 and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is



determined.



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Caption: MTT Assay Experimental Workflow.

Antibacterial and Antituberculosis Activity

Certain 1,3-oxazolo[4,5-c]quinoline derivatives have demonstrated significant in vitro activity against a range of bacterial pathogens, including Mycobacterium tuberculosis.[5][6]

Mechanism of Action

The precise mechanism of antibacterial and antituberculosis action for these compounds is not fully elucidated in the provided references. However, it is hypothesized that they may interfere with essential cellular processes in bacteria, such as DNA replication, protein synthesis, or cell wall maintenance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial and antituberculosis activities are quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.



Compoun d	E. coli MIC (μg/mL)	S. aureus MIC (µg/mL)	P. aerugino sa MIC (µg/mL)	K. pneumon iae MIC (μg/mL)	M. tuberculo sis H37Rv MIC (μg/mL)	Referenc e
Unspecifie d Derivative	1	10	1	10	-	[6]
5a	-	-	-	-	1	[5][6]
6a	-	-	-	-	1	[5][6]
6c	-	-	-	-	1	[5][6]
6g	-	-	-	-	1	[5][6]
6j	-	-	-	-	1	[5][6]
6k	-	-	-	-	1	[5][6]
6n	-	-	-	-	1	[5][6]
Isoniazid (INH)	-	-	-	-	1.5	[5][6]

Experimental Protocol: Antimicrobial Susceptibility Testing

The MIC values are typically determined using broth microdilution or agar dilution methods. The provided reference mentions the serial plate dilution method.[7]

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Compound Dilution: A series of twofold dilutions of the **oxazolo[4,5-c]quinoline** compound is prepared in a liquid growth medium in a 96-well plate.
- Inoculation: Each well is inoculated with the microbial suspension.



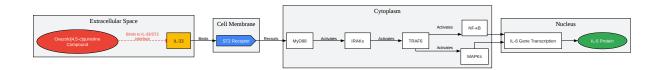
- Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
- Determination of MIC: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Inhibition of Interleukin-33 (IL-33) Signaling

Oxazolo[4,5-c]quinoline analogs have been identified as first-in-class small-molecule inhibitors of Interleukin-33 (IL-33), a cytokine that plays a pivotal role in allergic and inflammatory diseases such as asthma.[8][9]

Mechanism of Action: IL-33/ST2 Pathway Inhibition

These compounds act by binding to the interface region of IL-33 and its receptor, ST2.[10][11] This binding event blocks the interaction between IL-33 and ST2, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like IL-6 in mast cells.[8]



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Caption: IL-33/ST2 Signaling Pathway Inhibition.

Quantitative Data: Pharmacokinetics

Pharmacokinetic studies have been conducted on two lead compounds, KB-1517 and KB-1518, in mice.[9][12]



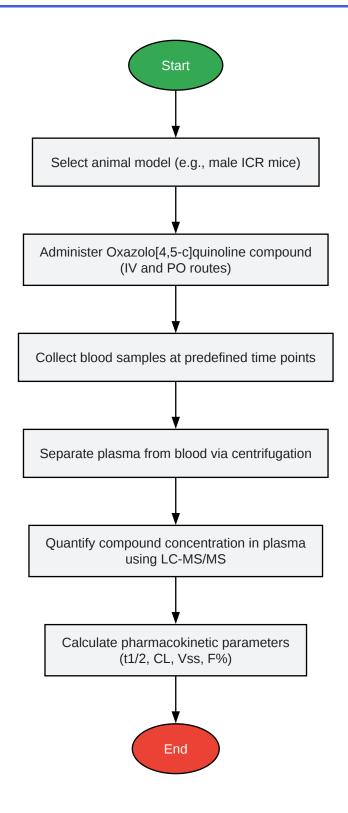
Compoun d	Route	Bioavaila bility (%)	t1/2 (h)	Clearanc e (L/h/kg)	Vss (L/kg)	Referenc e
KB-1517	IV	-	ND	ND	ND	[13]
PO	>100	-	-	-	[13]	
KB-1518	IV	-	2.6 ± 0.3	1.5 ± 0.2	4.6 ± 1.4	[13]
РО	~14	6.2 ± 1.9	-	-	[13]	

ND: Not determined due to unusual pharmacok inetic profile.

Experimental Protocol: In Vivo Pharmacokinetic Study

- Animal Model: Male ICR mice are used for the study.[9]
- Compound Administration: The compounds are administered intravenously (IV) via the tail
 vein and orally (PO) by gavage at specific doses (e.g., 5 mg/kg for IV and 10 mg/kg for PO).
 [12]
- Blood Sampling: Blood samples are collected at various time points post-administration.
- Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
- Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[9]
- Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).





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Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion



Oxazolo[4,5-c]quinoline compounds represent a versatile scaffold with a broad spectrum of biological activities. Their mechanisms of action, which include the inhibition of key protein kinases in cancer, disruption of bacterial growth, and modulation of immune responses through IL-33 inhibition, underscore their potential as lead compounds in drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area.

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